molecular formula C6H4F9NO3 B1607747 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol CAS No. 240408-94-0

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Cat. No.: B1607747
CAS No.: 240408-94-0
M. Wt: 309.09 g/mol
InChI Key: YKZQLVNLDJUWPJ-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is a fluorinated organic compound with the molecular formula C6H4F9NO3 and a molecular weight of 309.09 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol typically involves the fluorination of hexanol derivatives. One common method is the reaction of hexanol with a fluorinating agent such as fluorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and influence the reactivity of other functional groups in the molecule. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct chemical properties such as high electronegativity and reactivity. This combination makes it valuable in various applications where stability and reactivity are required .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9NO3/c7-3(8,2(17)1-16(18)19)4(9,10)5(11,12)6(13,14)15/h2,17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQLVNLDJUWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379712
Record name 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240408-94-0
Record name 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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